N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-14-3-5-15(6-4-14)19-11-13-1-7-16(8-2-13)20-10-9-18-12-20/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBATEXUNWXEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Formation of the methanimine linkage: This can be done through condensation reactions between an amine and an aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the imidazolylphenyl group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine
- N-(4-bromophenyl)-1-(4-imidazol-1-ylphenyl)methanimine
- N-(4-methylphenyl)-1-(4-imidazol-1-ylphenyl)methanimine
Uniqueness
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target molecules, making this compound particularly valuable in medicinal chemistry.
Biological Activity
N-(4-fluorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine, a compound with the molecular formula CHFN and a molecular weight of 265.29 g/mol, is characterized by its unique structure that includes a fluorophenyl group and an imidazolylphenyl group linked via a methanimine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme interactions and protein binding studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the imidazolylphenyl group is capable of forming hydrogen bonds and other non-covalent interactions. This dual functionality allows the compound to modulate the activity of target molecules effectively, leading to various biological effects .
Enzyme Inhibition Studies
Research indicates that this compound may act as an inhibitor for certain enzymes, particularly those involved in signaling pathways. For instance, similar compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase . The inhibition of such kinases can influence various cellular processes, including inflammation and cell proliferation.
Case Studies
- Inhibition of MAP Kinases : In studies involving related compounds, it was observed that imidazole derivatives could effectively inhibit p38 MAP kinase activity, which is crucial in inflammatory responses. This suggests that this compound may exhibit similar inhibitory properties .
- Anticancer Activity : Preliminary studies on related imidazole compounds show promise in cancer therapy by inducing apoptosis in tumor cells through the modulation of signaling pathways. The structural characteristics of this compound may enhance its efficacy in targeting cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)-1-(4-imidazol-1-ylphenyl)methanimine | Chlorine substitution | Moderate enzyme inhibition |
| N-(4-bromophenyl)-1-(4-imidazol-1-ylphenyl)methanimine | Bromine substitution | Enhanced binding affinity |
| N-(4-methylphenyl)-1-(4-imidazol-1-ylphenyl)methanimine | Methyl substitution | Variable biological effects |
The presence of the fluorine atom in this compound is significant as it can enhance metabolic stability and improve lipophilicity compared to its chlorinated or brominated counterparts, potentially leading to superior biological activity .
Research Applications
This compound serves as a valuable building block in synthetic chemistry for developing more complex molecules. Its utility extends beyond basic research into potential applications in drug development and materials science.
Synthesis and Industrial Production
The synthesis typically involves several steps:
- Formation of Imidazole Ring : Achieved through cyclization under acidic or basic conditions.
- Introduction of Fluorophenyl Group : Often through nucleophilic substitution reactions.
- Methanimine Linkage Formation : Via condensation reactions between amines and aldehydes or ketones .
Industrial production may utilize automated reactors for optimized yields and purity.
Q & A
Q. How can researchers reconcile discrepancies between theoretical (DFT) and experimental spectroscopic data?
- Vibrational mode reassignment : Adjust calculated frequencies by scaling factors (e.g., 0.96–0.98 for B3LYP) to account for anharmonicity.
- Solvent effects : Include polarizable continuum models (PCM) in DFT calculations to mimic experimental solvent environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
